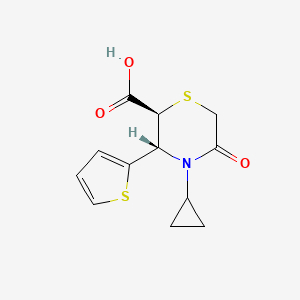
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3S2 and its molecular weight is 283.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
The molecular formula of this compound is C₁₂H₁₃NO₃S₂, with a molecular weight of 283.4 g/mol. The structure includes a thiomorpholine ring, a cyclopropyl group, and a thiophene moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃NO₃S₂ |
| Molecular Weight | 283.4 g/mol |
| CAS Number | 1802662-47-0 |
Biological Activity Overview
The biological activity of this compound has been explored in various contexts:
- Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar activities .
- Anticancer Potential : Preliminary investigations into the cytotoxic effects of related compounds have demonstrated promising results against cancer cell lines. The compound's structural components may enhance its interaction with cellular targets involved in cancer proliferation .
- Enzyme Inhibition : The compound has been evaluated for its potential to inhibit specific enzymes related to disease pathways. Research indicates that similar thiomorpholine derivatives can act as inhibitors for enzymes involved in metabolic processes .
Study 1: Antimicrobial Evaluation
A study conducted on a series of thiophene-based compounds revealed that those with structural similarities to (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective inhibition at low concentrations.
Study 2: Cytotoxicity Assays
In vitro cytotoxicity assays using the MTT method assessed the impact of the compound on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). Results indicated IC50 values ranging from 15 to 30 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutic agents .
Study 3: Enzyme Inhibition Studies
Research focusing on enzyme inhibition demonstrated that derivatives similar to (2S,3S)-4-cyclopropyl-5-oxo-3-(thiophen-2-yl)thiomorpholine effectively inhibited key enzymes such as topoisomerases and kinases. These findings suggest a mechanism through which the compound may exert its anticancer effects by disrupting critical cellular processes involved in DNA replication and repair .
Propiedades
IUPAC Name |
(2S,3S)-4-cyclopropyl-5-oxo-3-thiophen-2-ylthiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S2/c14-9-6-18-11(12(15)16)10(8-2-1-5-17-8)13(9)7-3-4-7/h1-2,5,7,10-11H,3-4,6H2,(H,15,16)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGWCOMJGSDSYFN-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(C(SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1N2[C@@H]([C@H](SCC2=O)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













